[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone
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Overview
Description
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorophenyl group, a piperazine ring, and a furan moiety, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The fluorophenyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the piperazine ring. The final step involves the coupling of the furan moiety to the piperidine ring under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol .
Scientific Research Applications
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with the target site. This compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(4-fluorophenyl)piperazin-1-yl]-[4-(4-methylphenyl)-2-(trifluoromethyl)-1,5,9-triazabicyclo[4.3.0]nona-5,7-dien-7-yl]methanone: Shares the fluorophenyl and piperazine moieties but differs in the triazabicyclo structure.
(2S,3R,4R,5R)-1-(4-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-3-methylphenyl)hexane-1,2,3,4,5,6-hexaol: Contains a fluorophenyl group but has a different core structure.
Uniqueness
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone is unique due to its combination of a fluorophenyl group, a piperazine ring, and a furan moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c21-15-4-1-2-5-16(15)22-9-11-23(12-10-22)17-7-8-24(14-18(17)25)20(26)19-6-3-13-27-19/h1-6,13,17-18,25H,7-12,14H2/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUNUZGAALLMP-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCN(CC2)C3=CC=CC=C3F)O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=C3F)O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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